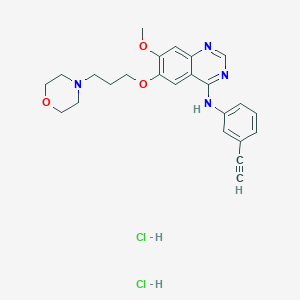
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using an ethynyl derivative and a halogenated benzene compound.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.
Attachment of the Morpholinylpropoxy Group: The morpholinylpropoxy group can be attached through a nucleophilic substitution reaction using a morpholine derivative and a halogenated propoxy compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Quinazoline N-oxides and other oxidized derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has been investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound has shown promise as a potential therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Its chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethynylphenyl)-7-methoxyquinazolin-4-amine:
N-(3-ethynylphenyl)-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Lacks the methoxy group, leading to variations in its reactivity and biological activity.
Uniqueness
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine is unique due to the presence of all three functional groups (ethynylphenyl, methoxy, and morpholinylpropoxy), which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
1172627-00-7 |
|---|---|
Molecular Formula |
C24H28Cl2N4O3 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C24H26N4O3.2ClH/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28;;/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27);2*1H |
InChI Key |
HHXJUNYMDONXMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



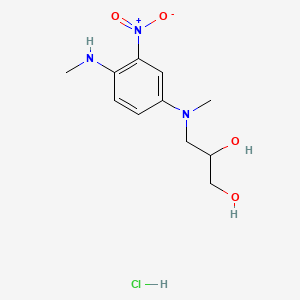
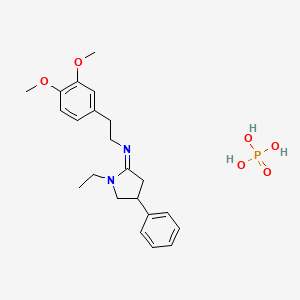
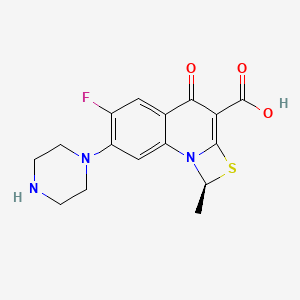
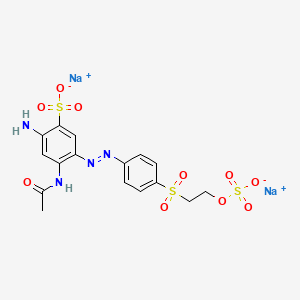

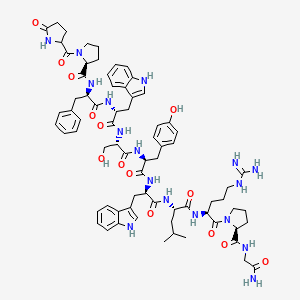
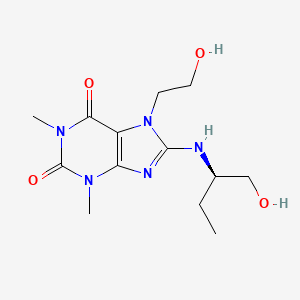

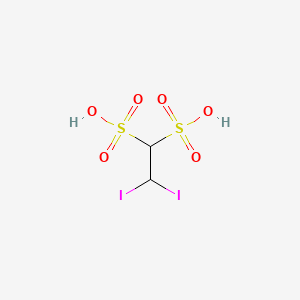



![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
